molecular formula C13H17NO4 B3244381 Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 161617-96-5

Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No.: B3244381
CAS No.: 161617-96-5
M. Wt: 251.28 g/mol
InChI Key: IFXFHOYJVRMTTO-UHFFFAOYSA-N
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Description

Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate (CAS 161617-96-5) is a chemical building block of interest in organic and medicinal chemistry synthesis. It features a benzyloxycarbonyl (Cbz) protected amine group, a widely used strategy for protecting amine functionalities during multi-step synthetic sequences. The compound is supplied for research applications only. IDENTIFICATION • CAS Registry Number: 161617-96-5 • Molecular Formula: C13H17NO4 • Molecular Weight: 251.28 g/mol • MDL Number: MFCD16242554 HANDLING & STORAGE This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for comprehensive handling information.

Properties

IUPAC Name

ethyl 3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-17-12(15)8-9-14-13(16)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXFHOYJVRMTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-aminopropanoate with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate involves its conversion to active metabolites in biological systems. The benzyloxycarbonyl group is typically cleaved by enzymatic action, releasing the active amino compound. This compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate with structurally related compounds, highlighting key differences in substituents, synthesis pathways, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Yield Applications/Notes
This compound 161617-96-5 C₁₄H₁₇NO₅ 279.29 Cbz-protected amino group on propanoate ester Standard carbamate formation via reaction of ethyl 3-aminopropanoate with benzyl chloroformate ~85–90% Amine protection in peptide synthesis; intermediate for bioactive molecules
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate 51814-17-6 C₁₇H₂₃NO₆ 337.37 Additional ethoxy-oxoethyl substituent on the Cbz-protected amino group Alkylation of ethyl 3-aminopropanoate with ethyl bromoacetate followed by Cbz protection ~75–80% Building block for complex peptidomimetics; higher lipophilicity (XLogP3: 2.1)
Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate 71931-17-4 C₁₄H₁₉NO₄ 265.31 Ethyl group on the amino nitrogen; shorter carbon chain (acetate backbone) Reductive alkylation of ethyl glycinate with ethyl iodide and subsequent Cbz protection ~70% Model compound for studying steric effects in enzyme substrates
Ethyl 3-(3-(2H-1,2,3-triazol-2-yl)phenyl)-2-(((benzyloxy)carbonyl)amino)propanoate N/A C₂₁H₂₂N₄O₄ 394.43 Triazolylphenyl substituent on the propanoate backbone; Cbz-protected amino group Multi-step synthesis involving NaBH₄ reduction of a keto intermediate and silyl ether protection 93% Key intermediate in deuterated Nivasorexant analogues; antiviral research

Structural and Functional Insights

  • Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate (CAS 51814-17-6): The ethoxy-oxoethyl group enhances steric bulk and lipophilicity (XLogP3: 2.1 vs. 1.5 for the parent compound), making it suitable for membrane-permeable prodrugs .
  • Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS 71931-17-4): The shorter acetate backbone and ethyl substitution reduce steric hindrance, favoring nucleophilic reactions in constrained environments .
  • Triazolylphenyl derivative (CAS N/A) : The triazole ring introduces hydrogen-bonding capabilities and metabolic stability, critical for antiviral agents .

Biological Activity

Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanism of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a benzyloxycarbonyl group attached to an amino acid derivative, which contributes to its chemical reactivity and biological interactions. The molecular formula is C13H15N1O4C_{13}H_{15}N_{1}O_{4}, with a molecular weight of approximately 249.26 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The benzyloxy group enhances the compound's binding affinity through hydrophobic interactions and π-π stacking, while the carbonyl and amino groups facilitate hydrogen bonding with target molecules.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis. A case study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antiviral Activity

Research has also suggested potential antiviral activities for this compound class. The indole structure allows for interactions with viral proteins, potentially inhibiting their function. A study highlighted that certain indole derivatives could inhibit the replication of the influenza virus by interfering with viral protein synthesis.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is significant in medicinal chemistry. This compound may inhibit specific enzymes involved in disease pathways, such as proteases or kinases. For example, its structural similarity to known enzyme inhibitors suggests it could block active sites, leading to therapeutic effects in conditions like cancer and inflammation .

Case Studies

  • Anticancer Activity : A study on the synthesis and evaluation of benzyloxycarbonyl derivatives showed that they could effectively inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to cell cycle arrest and apoptosis induction .
  • Antiviral Studies : Another investigation focused on indole derivatives, including this compound, demonstrated promising antiviral activity against HIV-1 by inhibiting reverse transcriptase activity, which is crucial for viral replication.
  • Enzyme Modulation : Research into enzyme inhibitors highlighted that compounds with similar structures can effectively inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. The benzyloxy group was noted to enhance binding affinity compared to other substituents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnticancer, AntiviralEnzyme inhibition, receptor modulation
Indole Derivative AAnticancerInduces apoptosis via mitochondrial pathway
Indole Derivative BAntiviralInhibits viral protein synthesis
Enzyme Inhibitor CEnzyme inhibitionBlocks MMPs involved in metastasis

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate?

Methodological Answer: The synthesis typically involves multi-step procedures, such as coupling reactions and protecting group strategies. For example, a common approach includes:

  • Step 1 : Activation of the benzyloxycarbonyl (Cbz) group using reagents like diphenylphosphoryl azide (DPPA) and DIAD in THF under nitrogen .
  • Step 2 : Controlled reduction of intermediates, e.g., using NaBH4 in ethanol at low temperatures (-40°C) to preserve stereochemistry and functional group integrity .
  • Key Parameters : Temperature (e.g., 50–55°C for cyclization), solvent polarity (THF or ethyl acetate for solubility), and reaction time (2–20 hours depending on step complexity) .
    Validation : Yields >90% are achievable with rigorous purification via flash chromatography (n-heptane/EtOAc gradients) .

Q. How is this compound characterized post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, ¹³C NMR in CDCl3 shows distinct carbonyl peaks at δ 163.0 (ester) and δ 153.6 (Cbz group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, e.g., [M+H]+ = 411.15 for intermediates .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., ester vs. methyl groups) influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Functional Group Swapping : Replacing the ethyl ester with a methyl group alters hydrolysis kinetics. For example, methyl esters exhibit slower enzymatic cleavage in vitro, impacting prodrug activation .
  • Protecting Group Effects : Substituting the Cbz group with Fmoc (fluorenylmethyloxycarbonyl) modifies steric bulk, affecting coupling efficiency in peptide synthesis (e.g., 42% yield for Fmoc vs. 93% for Cbz in similar steps) .
  • Biological Relevance : Ethyl esters generally enhance cell permeability compared to carboxylic acid derivatives, as shown in cellular uptake assays using fluorescent analogs .

Q. What analytical discrepancies arise in purity assessment, and how are they resolved?

Methodological Answer:

  • Contradictions in NMR Data : Minor impurities (e.g., diastereomers) may cause split peaks. For example, diastereomeric mixtures in intermediates require chiral SFC (supercritical fluid chromatography) for resolution, achieving >99% enantiomeric excess (ee) .
  • MS Artifacts : Adduct formation (e.g., sodium or potassium) can distort mass readings. Use of formic acid in mobile phases suppresses adducts in LC-MS .
  • Chromatographic Challenges : Co-elution of byproducts is addressed with gradient elution (e.g., 0–100% EtOAc in hexanes) and dual-wavelength UV detection .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C for 48 hours. HPLC analysis reveals degradation products (e.g., hydrolysis to propanoic acid derivatives at pH >8) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for the ethyl ester moiety) .
  • Light Sensitivity : UV-Vis spectroscopy identifies photodegradation pathways; amber glassware is recommended for storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate
Reactant of Route 2
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Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate

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